

A Comparative Guide to the Spectroscopic Data of 2-(Bromophenyl)-thiazole Isomers

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Compound of Interest

Compound Name: 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

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For researchers and professionals in drug development and chemical sciences, a thorough understanding of the structural isomers of a compound is paramount. This guide provides a comparative analysis of the spectroscopic data for three isomers of 2-(bromophenyl)-thiazole: 2-(2-bromophenyl)thiazole, 2-(3-bromophenyl)thiazole, and 2-(4-bromophenyl)thiazole. While complete experimental datasets for these specific isomers are not readily available in published literature, this guide compiles and extrapolates from data on closely related structures to provide an informed comparison of their spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the three isomers. It is important to note that some of the data presented are inferred from derivatives and may not represent the exact values for the parent compounds.

¹H NMR Spectroscopy Data

The position of the bromine atom on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

Compound	Aromatic Protons (ppm)	Thiazole Protons (ppm)
2-(2-bromophenyl)thiazole	Expected complex multiplet in the range of 7.2-8.0 ppm.	Doublets around 7.5 and 7.9 ppm.
2-(3-bromophenyl)thiazole	Expected multiplets in the range of 7.3-8.2 ppm.	Doublets around 7.5 and 8.0 ppm.
2-(4-bromophenyl)thiazole	Two distinct doublets (AA'BB' system) in the range of 7.6-7.9 ppm.[1][2]	A singlet around 7.2 ppm.[1]

¹³C NMR Spectroscopy Data

The carbon chemical shifts in the phenyl ring are indicative of the bromine substitution pattern. The thiazole carbon resonances are also subtly affected.

Compound	Phenyl C-Br (ppm)	Other Aromatic Carbons (ppm)	Thiazole Carbons (ppm)
2-(2-bromophenyl)thiazole	Expected around 122 ppm.	Expected in the range of 127-134 ppm.	C2: ~168, C4: ~144, C5: ~120 ppm.
2-(3-bromophenyl)thiazole	Expected around 122 ppm.	Expected in the range of 125-135 ppm.	C2: ~167, C4: ~144, C5: ~121 ppm.
2-(4-bromophenyl)thiazole	Expected around 123 ppm.	Expected in the range of 128-132 ppm.	C2: ~167, C4: ~144, C5: ~120 ppm.

Infrared (IR) Spectroscopy Data

The C-Br stretching vibration and the aromatic C-H out-of-plane bending frequencies are characteristic of the substitution pattern.

Compound	C-Br Stretch (cm ⁻¹)	Aromatic C-H Bending (cm ⁻¹)	Thiazole Ring Vibrations (cm ⁻¹)
2-(2-bromophenyl)thiazole	~650-750	~750 (ortho-disubstituted)	~1500-1600 (C=C, C=N stretching)
2-(3-bromophenyl)thiazole	~650-750	~690-710 and 750-810 (meta-disubstituted)	~1500-1600 (C=C, C=N stretching)
2-(4-bromophenyl)thiazole	~650-750	~800-860 (para-disubstituted)[3]	~1500-1600 (C=C, C=N stretching)[3]

Mass Spectrometry Data

The molecular ion peak and the fragmentation pattern, particularly the isotopic pattern due to bromine, are key features in the mass spectra of these isomers.

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks
2-(2-bromophenyl)thiazole	253/255 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	Loss of Br, loss of HCN, fragmentation of the thiazole ring.
2-(3-bromophenyl)thiazole	253/255 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	Loss of Br, loss of HCN, fragmentation of the thiazole ring.
2-(4-bromophenyl)thiazole	253/255 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	Loss of Br, loss of HCN, fragmentation of the thiazole ring.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

Fourier-Transform Infrared (FT-IR) Spectroscopy

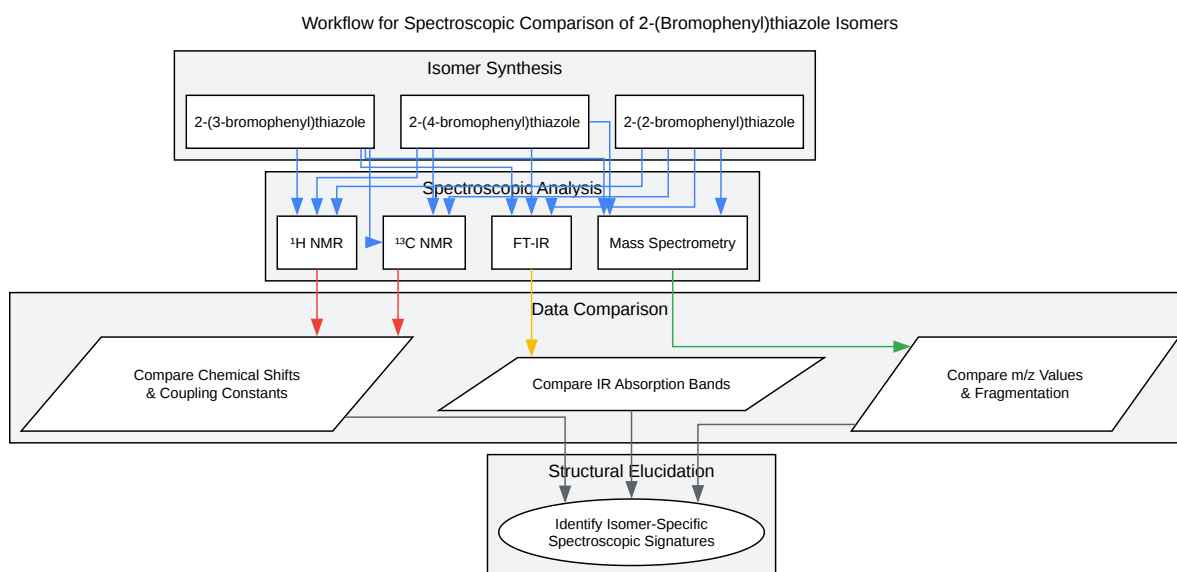
- **Sample Preparation:** For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press into a thin pellet.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-(bromophenyl)thiazole isomers.



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